2,4-Di(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of morpholine and piperidine groups in the structure enhances its biological activity and makes it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE typically involves the reaction of cyanuric chloride with morpholine and piperidineThe reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency, reduce reaction time, and improve yield and purity. This method involves the use of a multimode reactor, which provides uniform heating and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Condensation Reactions: It can react with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of bases like sodium carbonate or triethylamine.
Condensation Reactions: Often carried out in solvents like tetrahydrofuran (THF) with catalysts such as dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of monoamine oxidase (MAO) and other enzymes.
Antimicrobial Agents: The compound and its derivatives have shown promising activity against various bacterial strains.
Material Science: It is used in the synthesis of polymers and nanomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves the inhibition of specific enzymes by binding to their active sites. The morpholine and piperidine groups enhance the binding affinity and selectivity towards the target enzymes. This compound primarily targets enzymes involved in neurotransmitter metabolism, such as monoamine oxidase .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
Uniqueness
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is unique due to the presence of both morpholine and piperidine groups, which provide enhanced biological activity and selectivity. This makes it a valuable compound for developing new therapeutic agents and industrial materials .
Properties
Molecular Formula |
C16H26N6O2 |
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Molecular Weight |
334.42 g/mol |
IUPAC Name |
4-(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C16H26N6O2/c1-2-4-20(5-3-1)14-17-15(21-6-10-23-11-7-21)19-16(18-14)22-8-12-24-13-9-22/h1-13H2 |
InChI Key |
CPGOZHFCBPXKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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